

3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde CAS number

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Compound of Interest

Compound Name: 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde

Cat. No.: B064345

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An In-depth Technical Guide to **3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde**

Introduction

3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde is a highly functionalized aromatic compound of significant interest in medicinal and organic chemistry. Its molecular framework, featuring an aldehyde, a hydroxyl group, an ethoxy group, and a nitro group, makes it a valuable and versatile synthetic intermediate.^[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, characterization, key reactions, and safe handling protocols. The unique arrangement of its functional groups allows it to serve as a sophisticated building block for complex pharmaceutical scaffolds and heterocyclic systems.^[1]

Chemical Identity and Properties

A clear understanding of a compound's fundamental properties is the first step in its successful application in research and development.

Table 1: Chemical Identifiers for **3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde**

Identifier	Value
CAS Number	178686-24-3 [1] [2] [3] [4] [5]
Molecular Formula	C ₉ H ₉ NO ₅ [1] [4] [6]
Molecular Weight	211.17 g/mol [1] [6]
IUPAC Name	3-ethoxy-4-hydroxy-5-nitrobenzaldehyde [1]
InChI Key	MDWLNBVKBMKTKN-UHFFFAOYSA-N [1] [2] [3]
Canonical SMILES	CCOC1=CC(=CC(=C1O)[O-])C=O [1]

Table 2: Physical and Chemical Properties

Property	Value
Appearance	Off-white to yellow crystalline powder [7] [8]
Density	1.4 ± 0.1 g/cm ³ [4]
Boiling Point	332.5°C at 760 mmHg [4]
Flash Point	154.9 ± 27.9 °C [4]
Purity	Typically ≥95% [3]
Solubility	Soluble in Dichloromethane, Chloroform, DMSO, Acetone [9]

Synthesis and Mechanism

The primary and established route for synthesizing **3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde** is through the electrophilic aromatic substitution (nitration) of 3-ethoxy-4-hydroxybenzaldehyde, commonly known as ethyl vanillin.[\[1\]](#)

Expert Rationale for Synthesis Protocol

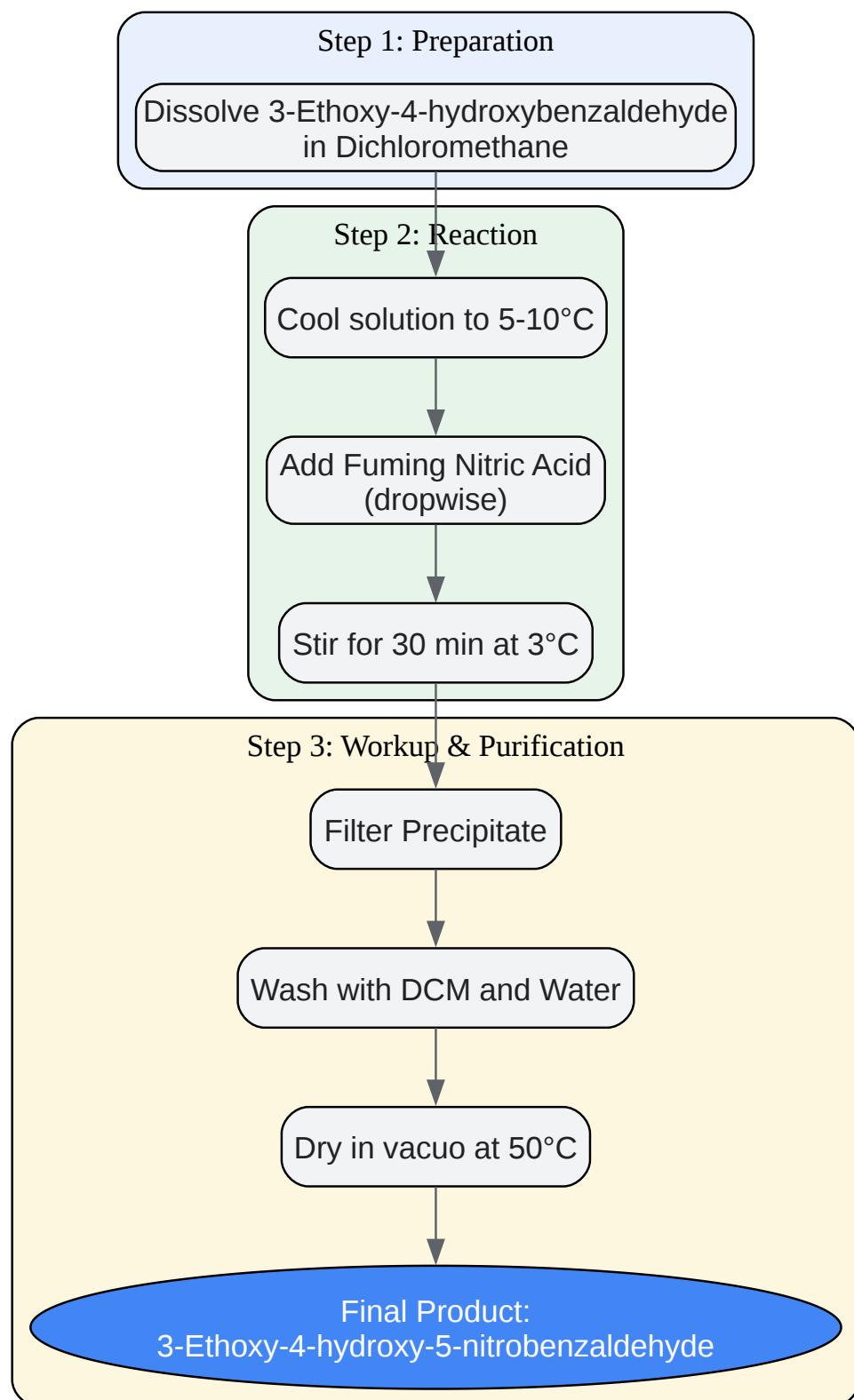
The selection of reagents and conditions is critical for achieving a high yield and purity.

- Starting Material: 3-Ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) is an ideal precursor. Its aromatic ring is activated by the hydroxyl and ethoxy groups, facilitating electrophilic substitution.
- Nitrating Agent: Fuming nitric acid is a potent nitrating agent required to introduce the nitro group onto the activated ring.
- Solvent: Dichloromethane (DCM) is a common solvent for this reaction as it is relatively inert and allows for easy workup.[1][10]
- Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (typically 5-10°C) is crucial to control the reaction rate, prevent over-nitration, and minimize the formation of undesired byproducts.[1][10]

Detailed Experimental Protocol: Synthesis

- Preparation: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve 3-ethoxy-4-hydroxybenzaldehyde (83.0 g) in dichloromethane (400 mL).[10][11]
- Cooling: Cool the solution to a temperature between 5°C and 10°C using an ice bath.[10][11]
- Nitration: Add fuming nitric acid (22.0 mL) dropwise to the stirred solution at a rate of approximately 1.5 mL/min, ensuring the temperature does not exceed 10°C.[10][11]
- Reaction: After the addition is complete, continue stirring the mixture for 30 minutes at a reduced temperature of 3°C.[10][11]
- Isolation: Filter the resulting solid precipitate from the reaction mixture.[10][11]
- Purification: Wash the collected product sequentially with dichloromethane and water to remove residual acid and unreacted starting material.[10][11]
- Drying: Dry the purified product in a vacuum oven at 50°C to yield the final product (typical yield: ~74%).[10][11]

Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde**.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. Spectroscopic analysis provides definitive structural information.

Expert Rationale for Characterization

- ^1H NMR: Proton Nuclear Magnetic Resonance (NMR) is used to identify the different types of protons and their connectivity in the molecule. The aldehyde proton is expected to have a characteristic downfield shift (around δ 9.8-10.0 ppm) due to the strong deshielding effect of the carbonyl group.[1]
- Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key stretches for the hydroxyl (O-H), aldehyde (C=O), and nitro (N-O) groups will confirm the successful synthesis.
- Mass Spectrometry (MS): MS determines the molecular weight of the compound, providing final confirmation of its identity.

Table 3: Expected Spectroscopic Data

Technique	Expected Result	Interpretation
^1H NMR	~9.8-10.0 ppm (s, 1H) ppm (m, 2H)~4.2 ppm (q, 2H) ~1.4 ppm (t, 3H)	Aldehyde proton (-CHO) Aromatic protons Ethoxy methylene (-OCH ₂ CH ₃) Ethoxy methyl (-OCH ₂ CH ₃)
IR (cm^{-1})	~3400-3200 (broad) ~1700-1680~1530 & ~1350	O-H stretch (hydroxyl) C=O stretch (aldehyde) Asymmetric & Symmetric N-O stretch (nitro)
MS (ESI-)	$m/z \approx 210.04$	$[\text{M}-\text{H}]^-$ ion, confirming molecular weight

Note: NMR data is inferred from typical chemical shifts and analysis of the closely related compound 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, as specific experimental data is not

widely published.[1]

Key Chemical Reactions and Applications

The reactivity of **3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde** is dictated by its multiple functional groups, making it a valuable precursor for various pharmaceuticals.

Core Application: Synthesis of Entacapone Intermediate

A significant industrial application of this compound is its role as a precursor to 3,4-dihydroxy-5-nitrobenzaldehyde.[1][8] This transformation is a critical step in the synthesis of pharmaceutically important compounds, including Entacapone, a medication used in the treatment of Parkinson's disease.[11] The reaction involves the cleavage of the ethyl ether.

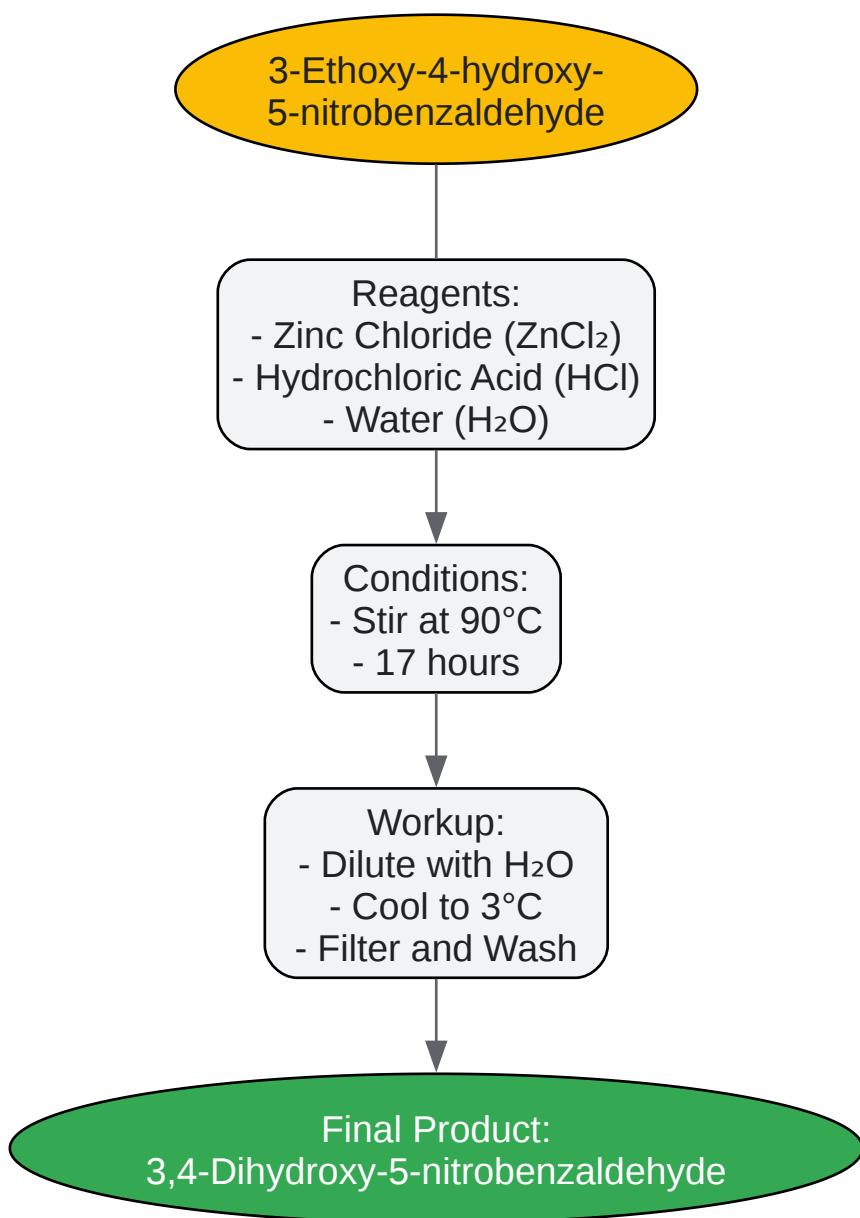
Expert Rationale for Dealkylation

The cleavage of the aryl-ethyl ether is achieved using a surprisingly effective reagent system. While Lewis acids are known to cleave alkyl aryl ethers, the use of a zinc chloride, water, and hydrochloric acid mixture is a specific and patented method for this transformation.[1][10] This system efficiently removes the ethyl group to reveal the catechol (dihydroxy) functionality.

Detailed Experimental Protocol: Dealkylation

- Mixing: Combine **3-ethoxy-4-hydroxy-5-nitrobenzaldehyde** (20.0 g), zinc chloride (60.0 g), and 37% hydrochloric acid (15 mL) in a suitable reaction vessel.[10][11]
- Heating: Heat the stirred mixture to 90°C.[10][11]
- Reaction Time: Maintain the temperature and continue stirring for approximately 17 hours. [10][11]
- Quenching: After the reaction is complete, dilute the mixture with water (100 mL) and cool it to 3°C.[11]
- Isolation: After 1 hour at low temperature, filter the product, wash it with cold water, and dry it under vacuum to yield 3,4-dihydroxy-5-nitrobenzaldehyde (crude yield: ~95%).[11]

Dealkylation Reaction Workflow Diagram



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Caption: Workflow for the dealkylation to 3,4-dihydroxy-5-nitrobenzaldehyde.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this chemical.

- Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety glasses with side shields (or goggles), chemical-resistant gloves, and a lab coat.[\[7\]](#)[\[12\]](#)[\[13\]](#)

- Handling: Use in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.[14][15] Avoid all personal contact. Do not eat, drink, or smoke when handling.[7][14] Wash hands thoroughly after handling.[13][14]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][13] Keep away from moisture and incompatible materials.[14]
- Spills: In case of a spill, contain and absorb with an inert material like sand or vermiculite.[14] Collect the material into a suitable, labeled container for disposal according to local regulations.[13][14]
- First Aid:
 - Eyes: Immediately flush with plenty of running water for at least 15 minutes, keeping eyelids open. Seek medical attention.[7][12][14]
 - Skin: Flush skin and hair with running water and soap if available.[14]
 - Inhalation: Remove the person to fresh air.[7][12][14]
 - Ingestion: Give a glass of water. Do not induce vomiting. Contact a poison information center or a doctor if in doubt.[7][12][14]

Conclusion

3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde is more than a chemical with a specific CAS number; it is a strategic starting point for complex chemical synthesis. Its preparation via the nitration of ethyl vanillin is a well-established process, and its subsequent dealkylation provides a vital intermediate for the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for its effective and safe utilization in a research and development setting.

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